3-Methylenetetrahydrothiophene
Overview
Description
3-Methylenetetrahydrothiophene is a chemical compound with the molecular formula C5H8S. It has an average mass of 100.182 Da and a monoisotopic mass of 100.034668 Da .
Synthesis Analysis
The synthesis of 3-Methylenetetrahydrothiophene has been reported in the literature. One method involves the hydroformylation of 3-methylenetetrahydrothiophene with Rh-xantphos to give the linear aldehyde as a single regioisomer .Molecular Structure Analysis
The molecular structure of 3-Methylenetetrahydrothiophene consists of 5 carbon atoms, 8 hydrogen atoms, and 1 sulfur atom . For a more detailed analysis of the molecular structure, tools like MolView can be used to visualize the molecule in 3D.Chemical Reactions Analysis
One known chemical reaction involving 3-Methylenetetrahydrothiophene is its hydroformylation with Rh-xantphos to give the linear aldehyde as a single regioisomer . This reaction is part of the synthesis process of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methylenetetrahydrothiophene can be inferred from its molecular structure. It has an average mass of 100.182 Da and a monoisotopic mass of 100.034668 Da . More specific properties like color, density, hardness, and melting and boiling points would require experimental data .Scientific Research Applications
Hydroformylation
3-Methylenetetrahydrothiophene can be used in the process of hydroformylation . This process involves the addition of a formyl group and a hydrogen atom to a carbon-carbon double bond. It’s a crucial step in the synthesis of fine chemicals, including pharmaceuticals and fragrances .
Pharmaceutical Applications
Thiophene-based analogs, which can be derived from 3-Methylenetetrahydrothiophene, have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Fragrance Industry
The fragrance industry also benefits from the hydroformylation of compounds like 3-Methylenetetrahydrothiophene . Aldehydes, which are ubiquitous in the fragrance industry, are often commercially prepared by hydroformylation .
Synthesis of Thiophene Derivatives
3-Methylenetetrahydrothiophene can be used in the synthesis of thiophene derivatives . These derivatives have a wide range of properties and applications, including use as corrosion inhibitors and in the advancement of organic semiconductors .
Organic Semiconductors
Thiophene-mediated molecules, which can be derived from 3-Methylenetetrahydrothiophene, have a prominent role in the advancement of organic semiconductors . These semiconductors are used in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Safety and Hazards
While specific safety and hazard data for 3-Methylenetetrahydrothiophene was not found in the search results, it’s important to handle all chemical substances with care. General safety measures include wearing appropriate personal protective equipment, proper handling and storage of chemicals, and following emergency procedures .
properties
IUPAC Name |
3-methylidenethiolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8S/c1-5-2-3-6-4-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAAZWJMWVJCNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCSC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylenetetrahydrothiophene | |
CAS RN |
143435-56-7 | |
Record name | 3-methylidenethiolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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